molecular formula C14H10BrClO2 B1331810 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde CAS No. 667436-67-1

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

Cat. No. B1331810
M. Wt: 325.58 g/mol
InChI Key: ZENAYAFFTGEHLU-UHFFFAOYSA-N
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Description

The compound "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" is not directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar bromo- and chloro- substituted aromatic compounds. For instance, the high-temperature oxidation of a mixture of 2-bromophenol and 2-chlorophenol leads to the formation of various dibenzodioxins and dibenzofurans, indicating the reactivity of bromo- and chloro- substituents under oxidative conditions . Additionally, the use of a 2-bromobenzylidene group as a protecting/radical-translocating group in radical reactions suggests potential synthetic pathways that could be relevant for the synthesis of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" . The crystal structures of related benzylidene derivatives provide information on the molecular conformation and intermolecular interactions that could be expected for similar compounds .

Synthesis Analysis

While the synthesis of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" is not explicitly described, the papers provide information on related chemical reactions that could be applied to its synthesis. The radical reactions with a 2-bromobenzylidene group suggest that such a moiety can be used as a protecting group and can facilitate hydrogen transfer reactions, which could be a useful strategy in the synthesis of complex brominated compounds .

Molecular Structure Analysis

The molecular structure of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" can be inferred from the structural data of similar compounds. For example, the derivatives of benzylidene-4-hydroxybenzohydrazide exhibit planarity in the case of chloro- and bromo- substituents, with relatively small dihedral angles between the benzene rings . This suggests that "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" may also exhibit a planar structure around the benzylidene linkage.

Chemical Reactions Analysis

The chemical reactivity of bromo- and chloro- substituted aromatic compounds can be complex, as demonstrated by the formation of various dibenzodioxins and dibenzofurans from the oxidation of 2-bromophenol and 2-chlorophenol . These results indicate that the presence of halogen substituents can significantly affect the types of chemical reactions that aromatic compounds can undergo, particularly under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" can be partially deduced from the properties of structurally related compounds. The crystal structures of benzylidene derivatives show that hydrogen bonding and π-π interactions play a significant role in the solid-state packing of these molecules . Such interactions are likely to influence the melting points, solubility, and crystallinity of "2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde" as well.

Scientific Research Applications

  • Chemical Synthesis

    • “2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde” is a chemical compound with the molecular formula C14H11BrO2 . It’s used in the field of chemical synthesis .
    • Unfortunately, the specific methods of application or experimental procedures are not detailed in the sources I found .
    • The outcomes or results of using this compound in chemical synthesis are not specified in the available resources .
  • Antimicrobial Research

    • This compound is used in the synthesis of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives .
    • These derivatives are then screened for their antimicrobial activity against various pathogens .
    • The specific methods of application or experimental procedures are not detailed in the sources I found .
    • The outcomes or results of this research are not specified in the available resources .

Safety And Hazards

The safety data sheet (SDS) for “2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde” is available online . It’s important to handle this compound with care, as it may pose certain hazards. Always follow the safety guidelines provided in the SDS.

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENAYAFFTGEHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358390
Record name 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde

CAS RN

667436-67-1
Record name 2-[(4-Bromophenyl)methoxy]-5-chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-bromobenzyl)oxy]-5-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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